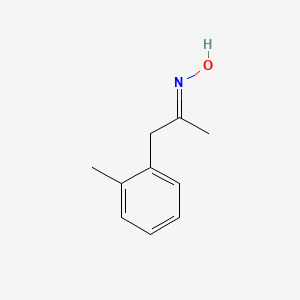

1-(2-Methylphenyl)-2-propanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methylphenyl)-2-propanone oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)-2-propanone oxime can be synthesized through the reaction of 1-(2-methylphenyl)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction typically proceeds as follows:

- Dissolve 1-(2-methylphenyl)-2-propanone in a suitable solvent like ethanol.

- Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.

- Stir the mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylphenyl)-2-propanone oxime undergoes several types of chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

Reduction: The oxime can be reduced to form amines.

Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Nitriles and other oxidized derivatives.

Reduction: Amines.

Substitution: Various substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

Photolithography and Chemical Amplification

One of the prominent applications of 1-(2-Methylphenyl)-2-propanone oxime is in the field of photolithography , specifically as a component in chemically amplified photoresist compositions. These compositions are crucial in the manufacturing of microelectronic devices. The compound serves as a latent acid , which can be activated by exposure to electromagnetic radiation or electron beams. This activation leads to a change in solubility of the photoresist material, allowing for precise etching patterns on semiconductor substrates.

- Mechanism : Upon irradiation, the oxime decomposes to release an acid that catalyzes further reactions within the resist material. This process enables the creation of high-resolution patterns necessary for modern electronics fabrication .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Oximes in general have been reported to possess various biological activities, including:

- Anticancer Activity : Some studies suggest that oxime derivatives can act as kinase inhibitors, targeting specific pathways involved in tumorigenesis. For instance, compounds with oxime functional groups have shown promise against various cancer cell lines by inhibiting key kinases such as cyclin-dependent kinases and phosphatidylinositol 3-kinase .

- Antimicrobial Properties : Oximes have been explored for their antibacterial effects, with some derivatives demonstrating activity against resistant strains of bacteria . The introduction of an oxime group can enhance the biological activity of natural compounds, making them more effective against pathogens.

Polymer Science and Covalent Adaptable Networks

Recent research has highlighted the role of this compound in developing Covalent Adaptable Networks (CANs) . These materials are characterized by their ability to undergo dynamic exchange reactions while maintaining structural integrity. The incorporation of oxime groups into cross-linked polymeric materials allows for:

- Reprocessing : Under acidic conditions, these polymers can be reprocessed without losing their mechanical properties. This feature is particularly valuable in applications requiring material recycling and sustainability .

- Tunable Properties : The dynamic nature of oxime-based networks enables fine-tuning of material properties such as elasticity and thermal stability, making them suitable for various applications ranging from coatings to biomedical devices .

Table 1: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)-2-propanone oxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, the oxime group can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Methylphenyl)-2-propanone: The parent ketone from which the oxime is derived.

2-Methylphenylhydroxylamine: A related compound with a similar structure.

2-Methylphenylamine: Another related compound with a similar structure.

Uniqueness

1-(2-Methylphenyl)-2-propanone oxime is unique due to its specific structure and the presence of the oxime functional group. This functional group imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Eigenschaften

IUPAC Name |

(NE)-N-[1-(2-methylphenyl)propan-2-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRKULCBBJQKE-PKNBQFBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=NO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C/C(=N/O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.